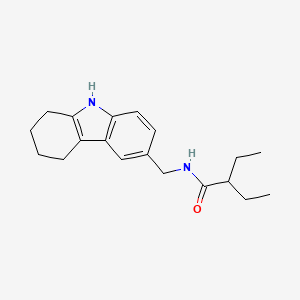

2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-3-14(4-2)19(22)20-12-13-9-10-18-16(11-13)15-7-5-6-8-17(15)21-18/h9-11,14,21H,3-8,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVLDRLCKOIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves multiple steps. One primary approach is the condensation of ethyl-6-chloro-2-formylcarbazole with 2,3,4,9-tetrahydro-1H-carbazol-6-amine in the presence of a reducing agent, such as sodium borohydride. The reaction conditions typically include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the carbazole moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a lead compound in the development of novel synthetic methodologies and organic synthesis.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

Industry: The compound’s unique properties make it suitable for applications in material sciences and the development of new materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes . For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Carbazole Derivatives (Target Compound vs. ): The target compound’s ethylbutanamide group provides greater conformational flexibility compared to the rigid 4-fluoro-benzamide in . The fluorine in the latter likely enhances metabolic stability and binding affinity through electronegative interactions, whereas the ethylbutanamide may optimize lipophilicity for CNS penetration .

- Benzamide vs. Carbazole: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the carbazole core but shares an amide bond. Its N,O-bidentate group facilitates metal-catalyzed reactions, a feature absent in the carbazole-based target compound .

- The carbamate group in improves aqueous solubility, whereas the target compound’s aliphatic chain may prioritize lipid bilayer permeability .

Physicochemical Properties

Analysis:

- The target compound’s higher logP (3.2) vs. ’s low logP (1.5) aligns with its polar hydroxy group, favoring aqueous environments .

- The fluorine in reduces logP slightly but introduces electronegative effects critical for target binding.

Research Findings and Data Tables

Table 1: Crystallographic and Spectroscopic Data

Biological Activity

Overview

2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a synthetic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

IUPAC Name: 2-ethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide

Molecular Formula: C19H26N2O

CAS Number: 852138-00-2

Molecular Weight: 298.42 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to bind with high affinity to specific receptors involved in cellular signaling pathways. The compound may influence processes such as apoptosis, cell proliferation, and inflammation through these interactions.

1. Anticancer Activity

Research indicates that compounds based on the tetrahydrocarbazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 - 20 | Induction of apoptosis and cell cycle arrest |

| HT29 | 0.11 | DNA damage induction |

| A549 | 0.07 | Topoisomerase II inhibition |

2. Neuroprotective Activity

The neuroprotective effects of this compound have also been explored. Compounds within this class have been shown to enhance neuronal survival and promote neurogenesis in models of neurodegenerative diseases. For instance, certain derivatives exhibited protective effects against oxidative stress in neuronal cells at concentrations as low as 3 µM .

3. Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory diseases.

Study on Anticancer Properties

A recent study synthesized several carbazole derivatives and evaluated their anticancer activity through a series of assays including cell viability tests and apoptosis analysis. The results indicated that one derivative showed significant cytotoxicity against multiple cancer cell lines while sparing normal cells .

Neuroprotective Effects in Animal Models

An animal study investigated the neuroprotective effects of a similar carbazole derivative in a model of Alzheimer's disease. The results showed that treatment led to a reduction in amyloid-beta plaque accumulation and improved cognitive function compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.